Camalexin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Plant Defense Mechanism

Role Against Pathogens:

Camalexin is crucial in the defense of Arabidopsis against various pathogens, including fungi and bacteria. Studies have shown that this compound accumulation is induced during pathogen infection, enhancing the plant's resistance. For instance, research indicated that this compound levels were significantly higher in partially resistant Arabidopsis genotypes compared to susceptible ones when challenged with Plasmodiophora brassicae, a clubroot pathogen .

Mechanism of Action:

The biosynthesis of this compound involves cytochrome P450 enzymes, which are upregulated during pathogen attack. This biosynthetic pathway is critical for the accumulation of this compound, contributing to the plant's ability to inhibit pathogen growth. In particular, the enzymes CYP71A12 and CYP71A13 have been linked to increased this compound production during infections .

Case Study: Agrobacterium Infection

In a study focusing on Agrobacterium tumefaciens, it was found that this compound plays a key role in inhibiting tumor development on inflorescence stalks. The accumulation of this compound was shown to be a significant factor in preventing crown gall disease, highlighting its importance in plant transformation processes .

Cancer Therapeutics

Inhibition of Cancer Cell Proliferation:

Recent studies have identified this compound as an effective inhibitor of breast cancer cell proliferation and migration. It was found to suppress mammosphere formation, which is indicative of stem cell-like properties in cancer cells. The mechanism involves activation of the aryl hydrocarbon receptor (AhR), suggesting that this compound could serve as a novel therapeutic agent for breast cancer treatment .

Case Study: Breast Cancer Research

In vitro experiments demonstrated that this compound inhibited the growth of various breast cancer cell lines, particularly those expressing AhR. This study emphasizes the potential of this compound as a new class of anticancer agents targeting specific cellular pathways involved in tumor growth and metastasis .

Biocontrol Agent

Interaction with Trichoderma:

this compound's role extends into biocontrol applications, where it aids in plant immunity when induced by beneficial fungi such as Trichoderma. This interaction enhances the synthesis of various defense-related enzymes and secondary metabolites, including this compound itself, thereby improving plant resistance against pathogens .

Data Table: Comparative Efficacy of this compound in Biocontrol

| Pathogen | Mechanism | Efficacy |

|---|---|---|

| Botrytis cinerea | Induction of PR genes | High |

| Pseudomonas syringae | Stomatal closure and ROS signaling | Moderate |

| Sclerotium rolfsii | Enhanced chitinase activity | High |

Metabolite Profiling and Biosynthesis Research

Research into the biosynthetic pathways of this compound has revealed intricate networks involving multiple genes and enzymes. Profiling studies using advanced techniques such as UPLC/ESI-QTOF-MS have identified key intermediates and metabolites in the biosynthesis pathway, providing insights into how plants regulate these processes during stress responses .

Wirkmechanismus

Target of Action

Camalexin, an indole phytoalexin, primarily targets a variety of pathogens, including bacteria and fungi . It plays a crucial role in plant immunity, contributing to both basal and induced plant resistance . In addition, this compound has been found to inhibit cell proliferation and migration in breast cancer cell lines .

Mode of Action

This compound interacts with its targets by disrupting cell membranes . It accumulates and is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters to counteract pathogen attacks . In the context of cancer cells, this compound inhibits cell proliferation, migration, and mammosphere formation via the activation of the aryl hydrocarbon receptor (AhR) .

Biochemical Pathways

The biosynthesis of this compound involves several steps . It starts with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid . The final two steps of this compound synthesis are the formation of dihydrocamalexic acid (DHCA) from Cys (IAN) and further conversion of DHCA to this compound, both catalyzed by the CYP71B15 / PAD3 enzyme .

Pharmacokinetics

It is known that this compound is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses .

Result of Action

The result of this compound’s action is the inhibition of the growth and proliferation of pathogens, thereby enhancing the plant’s resistance . In the context of cancer cells, this compound inhibits cell proliferation, migration, and mammosphere formation .

Action Environment

The action of this compound is influenced by various environmental factors. It is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses . The regulatory networks that control the induction of its biosynthetic steps by pathogens with different lifestyles or by beneficial microbes remain mostly unknown .

Biochemische Analyse

Biochemical Properties

Camalexin interacts with various enzymes and proteins. It is synthesized de novo in plants upon pathogen challenge, root colonization by beneficial microbes, or in response to abiotic stresses . The synthesis of this compound involves a series of enzymatic reactions, including the action of cytochrome P450 enzymes CYP79B2, CYP71A13, and CYP71B15 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation and migration in breast cancer cell lines . Additionally, it has been shown to trigger cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to increase the nuclear translocation of the aryl hydrocarbon receptor (AhR), leading to the activation of AhR-mediated transcriptional activation and expression of AhR target genes . Furthermore, it has been shown to inhibit the proliferation of various cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown that the induction of this compound biosynthesis genes is regulated by ethylene, jasmonate, and MAPK signaling pathways . The temporal dynamics of these regulatory networks control the induction of this compound biosynthetic steps .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tryptophan, which is converted to indole-3-acetaldoxime by the cytochrome P450 enzymes CYP79B2 or CYP79B3 . This is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. It has been reported that this compound is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters .

Subcellular Localization

It is known that eukaryotic P450 enzymes, which are involved in the synthesis of this compound, are anchored to the membrane of the endoplasmic reticulum with their catalytic centers facing the cytosolic side .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of camalexin in plants begins with the amino acid tryptophan. The pathway involves several enzymatic steps, including the conversion of tryptophan to indole-3-acetaldoxime by cytochrome P450 enzymes CYP79B2 and CYP79B3 . This intermediate is then converted to indole-3-acetonitrile by CYP71A13 . Subsequent steps involve the formation of a glutathione conjugate, which is then processed to form dihydrocamalexic acid.

Industrial Production Methods: the synthetic pathway elucidated in Arabidopsis thaliana provides a potential blueprint for industrial synthesis, involving the use of specific enzymes and reaction conditions to replicate the natural biosynthetic process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Camalexin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für seine Biosynthese und seine Rolle bei der Pflanzenabwehr .

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet Cytochrom-P450-Enzyme wie CYP79B2, CYP79B3 und CYP71A13.

Reduktion: Spezifische Reduktasen können an Zwischenschritten beteiligt sein, obwohl detaillierte Mechanismen weniger gut dokumentiert sind.

Substitution: Die Bildung des Thiazolrings beinhaltet Substitutionsreaktionen, die durch Glutathionkonjugate erleichtert werden.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst. Zwischenprodukte wie Indol-3-acetaldoxim, Indol-3-acetonitril und Dihydrocamalexinsäure sind ebenfalls signifikant .

Vergleich Mit ähnlichen Verbindungen

Camalexin gehört zur Familie der Indol-Phytoalexine, zu denen auch andere Verbindungen wie Brassinin und Cyclobrassinin gehören . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, insbesondere den Indolring, unterscheiden sich jedoch in ihren Seitenketten und spezifischen biologischen Aktivitäten . This compound ist aufgrund seines Thiazolrings einzigartig, der in anderen Indol-Phytoalexinen nicht vorkommt . Dieser strukturelle Unterschied trägt zu seinen besonderen antimikrobiellen Eigenschaften und seiner spezifischen Rolle bei den Abwehrmechanismen von Arabidopsis thaliana bei .

Ähnliche Verbindungen:

- Brassinin

- Cyclobrassinin

- Indol-3-carbinol

- Glucosinolate

Die einzigartige Struktur und Funktion von this compound machen es zu einer wertvollen Verbindung für die Forschung in der Pflanzenbiologie, Chemie und Medizin

Biologische Aktivität

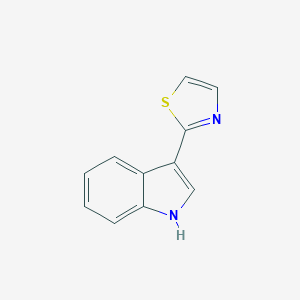

Camalexin, chemically known as 3-thiazol-2ʹ-yl-indole, is a significant phytoalexin primarily found in Arabidopsis thaliana. It plays a crucial role in plant defense mechanisms against various pathogens, including fungi and bacteria. This compound is synthesized through a complex biosynthetic pathway involving several cytochrome P450 enzymes and is known for its antimicrobial properties.

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with tryptophan, which is converted to indole-3-acetaldoxime (IAOx). The subsequent steps involve the transformation of IAOx into indole-3-acetonitrile (IAN) by the enzymes CYP71A12 and CYP71A13, followed by conjugation with glutathione, leading to the final formation of this compound through the action of CYP71B15 and other P450 enzymes .

Key Enzymes Involved in this compound Biosynthesis

Biological Activity and Defense Mechanisms

This compound exhibits a range of biological activities that contribute to plant defense. Its accumulation is triggered by various biotic stresses, particularly during pathogen attacks. Studies have shown that this compound plays a defensive role against several pathogens, including:

- Fungal Pathogens : Botrytis cinerea, Alternaria brassicicola, and Phytophthora brassicae.

- Bacterial Pathogens : Burkholderia glumae and other plant growth-promoting bacteria.

Case Studies on this compound's Efficacy

- Interaction with Botrytis cinerea :

- Clubroot Resistance :

-

Microbiome Modulation :

- This compound not only acts against pathogens but also influences the plant's microbiome. A study indicated that loss of the CYP71A27 gene affected microbial activity in the rhizosphere, suggesting that this compound exudation plays a role in shaping microbial communities beneficial for plant health .

Quantification and Analysis Methods

Quantifying this compound levels is essential for understanding its biological activity. Various extraction methods have been developed:

- Standard Extraction Protocol : Involves homogenizing infected leaf tissues followed by solvent extraction and chromatographic analysis to quantify this compound concentration .

- Enzymatic Activity Measurements : Studies have utilized sulfatase activity in soil as an indirect measure of this compound's influence on microbial functions .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODIJVWGPRBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032122 | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

135531-86-1 | |

| Record name | Camalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135531-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camalexin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 137 °C | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.